molecular formula C25H24N6O3 B2744810 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1207049-02-2

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2744810
CAS No.: 1207049-02-2
M. Wt: 456.506
InChI Key: LKJXWGPEWYKDAS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires a detailed knowledge of organic chemistry and the specific reactants used .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

ChEMBL Database: A Keystone for Drug Discovery

ChEMBL is an open data database that houses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This repository is a crucial resource for chemical biology and drug discovery research, providing data that are manually abstracted from primary literature and curated to enhance their utility across various research problems. The database facilitates access through a web interface, data downloads, and web services, making it a pivotal tool for researchers in identifying potential drug candidates and understanding their bioactivity profiles (Gaulton et al., 2011).

Expansion and Enhancement of ChEMBL

Over the years, ChEMBL has expanded significantly, incorporating bioactivity data from new sources such as neglected disease screenings and crop protection data. It has also seen improvements in features like the annotation of assays and targets using ontologies, inclusion of clinical candidates, and the addition of metabolic pathways for drugs. These enhancements have made ChEMBL an even more valuable resource for researchers looking to navigate the complex landscape of bioactive molecules and their targets (Gaulton et al., 2016).

Web Services and Accessibility

ChEMBL's web services have streamlined the process of accessing drug discovery data, providing researchers with extensive data from the underlying database and introducing new functionalities. This improvement has facilitated the development of applications and workflows pertinent to drug discovery and chemical biology, underscoring ChEMBL's role in supporting the accessibility and usability of bioactivity data (Davies et al., 2015).

Contribution to Crop Protection Research

Recognizing the applicability of its dataset beyond human health, ChEMBL has integrated an extensive set of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds. This expansion into crop protection research illustrates the versatility of the ChEMBL database in supporting a wide range of scientific inquiries, from drug discovery to agricultural research (Gaulton et al., 2015).

Direct Deposition and Data Quality

Efforts to enhance the quality and robustness of data capture in ChEMBL include the development of a new data deposition system. This system allows for the updating of datasets and the deposition of supplementary data, facilitating a more dynamic and comprehensive resource for researchers. The redesigned web interface offers improved search and filtering capabilities, further enhancing the user experience and the utility of ChEMBL as a research tool (Mendez et al., 2018).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound affects a biological system. This often involves understanding the compound’s interactions with specific proteins or other biological molecules .

Safety and Hazards

Information about a compound’s safety and hazards can often be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and safe handling procedures .

Properties

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-4-34-20-9-7-19(8-10-20)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)18-6-5-16(2)17(3)13-18/h5-14H,4,15H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJXWGPEWYKDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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